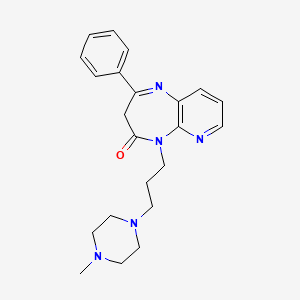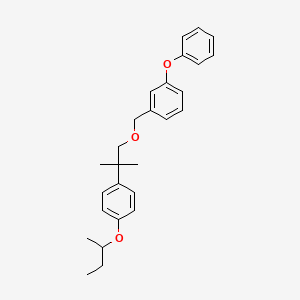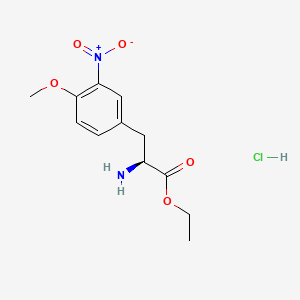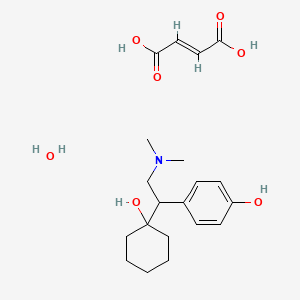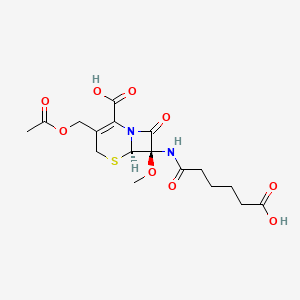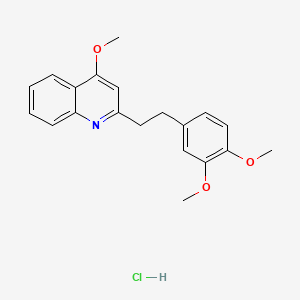
Galipine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galipine hydrochloride is a chemical compound with the molecular formula C20H22ClNO3. It is known for its diverse applications in scientific research and industry. The compound is characterized by its unique structure, which includes a quinoline ring substituted with methoxy and dimethoxyphenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galipine hydrochloride typically involves the reaction of 2-(2-(3,4-dimethoxyphenyl)ethyl)-4-methoxyquinoline with hydrochloric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency. The process involves the use of advanced chromatographic techniques to separate and purify the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Galipine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium periodate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or alkyl groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
Galipine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing
Mechanism of Action
The mechanism of action of Galipine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Lycorine hydrochloride: Another compound with anticancer properties, derived from Amaryllidaceae plants.
Gabapentin: A structural analogue of gamma-aminobutyric acid (GABA), used in the treatment of neuropathic pain.
Uniqueness of Galipine Hydrochloride
This compound is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds .
Properties
CAS No. |
6056-62-8 |
|---|---|
Molecular Formula |
C20H22ClNO3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline;hydrochloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-22-18-11-9-14(12-20(18)24-3)8-10-15-13-19(23-2)16-6-4-5-7-17(16)21-15;/h4-7,9,11-13H,8,10H2,1-3H3;1H |
InChI Key |
LZWOWJFTYQZUEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC3=CC=CC=C3C(=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


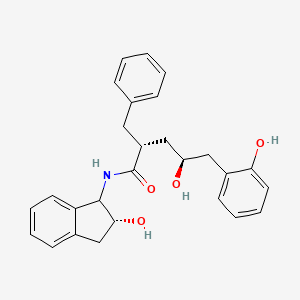

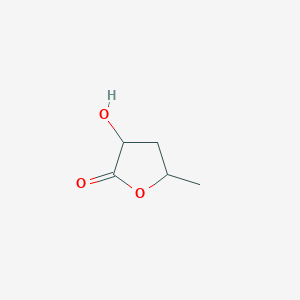

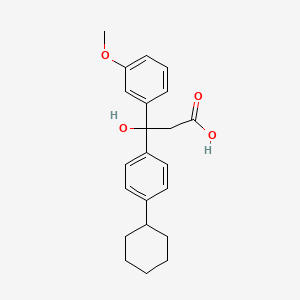
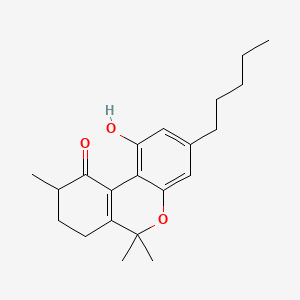
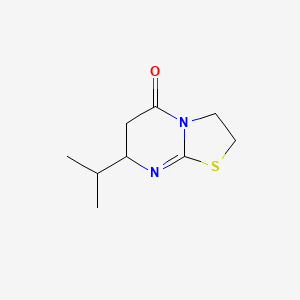
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
